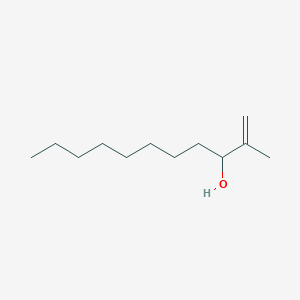

2-Methylundec-1-EN-3-OL

Description

Structure

3D Structure

Properties

CAS No. |

73765-19-2 |

|---|---|

Molecular Formula |

C12H24O |

Molecular Weight |

184.32 g/mol |

IUPAC Name |

2-methylundec-1-en-3-ol |

InChI |

InChI=1S/C12H24O/c1-4-5-6-7-8-9-10-12(13)11(2)3/h12-13H,2,4-10H2,1,3H3 |

InChI Key |

AEGYYOYVMBSGLF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C(=C)C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methylundec 1 En 3 Ol and Its Chiral Analogs

Regioselective and Stereoselective Synthesis Approaches

The precise construction of the carbon skeleton and the stereochemistry of 2-Methylundec-1-en-3-ol and its related chiral compounds are achieved through a variety of advanced synthetic protocols. These methods often employ metal-mediated and catalytic processes to ensure high selectivity.

Chromium(II) Chloride Mediated Reactions for Alkene Formation

Chromium(II) chloride is a key reagent in the formation of carbon-carbon bonds, particularly in the synthesis of allylic alcohols. A direct method for synthesizing this compound involves the reaction of nonanal (B32974) with 2-bromopropene (B1265445), facilitated by chromium(II) chloride. thermofisher.krthermofisher.com This transformation is a specific example of the broader class of Nozaki-Hiyama-Kishi (NHK) reactions.

The Nozaki-Hiyama-Kishi reaction is a powerful and highly chemoselective method for the formation of alcohols from the reaction of an aldehyde with an allyl or vinyl halide. wikipedia.orgnumberanalytics.com A key advantage of the NHK reaction is its remarkable tolerance for a wide array of functional groups, including ketones, esters, and amides, which often pose challenges for other organometallic reagents like Grignard reagents. wikipedia.orgillinois.edu The reaction typically proceeds under mild, neutral conditions at room temperature. jk-sci.com

Initially discovered by Nozaki and Hiyama, the reaction's scope was significantly expanded by the finding that nickel(II) chloride acts as an effective co-catalyst. wikipedia.orgjk-sci.com The catalytic cycle involves the reduction of Ni(II) to Ni(0) by Cr(II), followed by oxidative addition of the nickel to the halide. Transmetallation with chromium then generates a reactive organochromium species that adds to the aldehyde. wikipedia.org While highly effective, it is important to note that chromium salts are toxic and require careful handling. jk-sci.com

A notable feature of chromium(II)-mediated allylations is their stereoselectivity. For instance, reactions involving substituted allylic halides, such as 1-bromo-2-butene, with aldehydes have demonstrated remarkable threo-selectivity. capes.gov.br This stereochemical control is a significant advantage in the synthesis of complex molecules.

Transition Metal Catalysis in Olefinic Alcohol Synthesis

Transition metal catalysis offers a versatile platform for the synthesis of olefinic alcohols, including 2-methyl substituted variants. While a specific transition metal-catalyzed synthesis for this compound is not widely documented, general methodologies can be applied. These reactions often provide high levels of regio- and stereocontrol. researchgate.net

One such approach is the iron-catalyzed transfer hydrogenation of allylic alcohols. acs.org This method, however, has shown limitations with allylic alcohols containing a 2-methyl substituent, which were found to be incompatible with the protocol. acs.org In contrast, rhodium-catalyzed systems have been employed for the one-pot isomerization-methylation of secondary allylic alcohols to produce α-methyl ketones. acs.org

Ruthenium(II) has been shown to catalyze the C-H allylation of electron-deficient alkenes with allyl alcohols, providing access to 1,4-diene structures with excellent regio- and stereoselectivity. nih.gov Another strategy involves the addition of organometallic reagents to α,β-unsaturated aldehydes. For example, a ruthenium/monophosphorus system can catalyze the 1,2-addition of arylboronic acids to α,β-unsaturated aldehydes to furnish chiral allylic alcohols. organic-chemistry.org

Copper-catalyzed reactions have also been extensively used. For instance, the enantioselective conjugate addition of organozinc reagents to alkylidene Meldrum's acid derivatives, catalyzed by a copper-phosphoramidite complex, can generate acyclic quaternary carbon stereocenters. nih.gov Furthermore, copper-catalyzed asymmetric addition of Grignard reagents to 3-bromopropenyl esters provides a practical route to chiral allylic alcohols. organic-chemistry.org The addition of Grignard reagents to aldehydes is a fundamental method for alcohol synthesis, and their use with α,β-unsaturated aldehydes can be directed to either 1,2- or 1,4-addition depending on the catalyst and conditions. masterorganicchemistry.comresearchgate.net

The following table summarizes various transition metal-catalyzed approaches for the synthesis of substituted allylic alcohols:

| Catalyst System | Reactants | Product Type | Key Features |

| Iron(0) complex | Allylic alcohol, Methanol | α-Methyl ketone | Isomerization-methylation |

| Ruthenium(II) complex | Electron-deficient alkene, Allyl alcohol | 1,4-Diene | C-H allylation, High regioselectivity |

| Rhodium/Monophosphorus | α,β-Unsaturated aldehyde, Arylboronic acid | Chiral allylic alcohol | 1,2-addition |

| Copper(I)/Taniaphos | 3-Bromopropenyl ester, Grignard reagent | Chiral allylic ester | Asymmetric addition |

Enantioselective Strategies Utilizing Chiral Auxiliaries

For the synthesis of chiral alcohols, the use of chiral auxiliaries provides a robust and reliable method to control stereochemistry. These auxiliaries are temporarily incorporated into the molecule to direct the formation of a new stereocenter and are subsequently removed. researchgate.net

Evans' chiral auxiliaries, typically oxazolidinones, are widely employed in the asymmetric synthesis of complex molecules. researchgate.netresearchgate.net In the synthesis of chiral primary alcohols like (R)- and (S)-2-methylundec-10-en-1-ol, which serve as analogues for the chiral forms of this compound, the process begins with the acylation of a carboxylic acid with an Evans' auxiliary. illinois.eduacs.org For instance, undec-10-enoic acid can be reacted with an (R)- or (S)-4-substituted-oxazolidin-2-one to form a chiral imide. illinois.eduacs.org This sets the stage for the introduction of the methyl group with high diastereoselectivity.

The chiral imide formed in the previous step undergoes diastereoselective methylation. illinois.eduacs.org The bulky substituent on the chiral auxiliary effectively blocks one face of the enolate, directing the incoming electrophile (methyl iodide) to the opposite face. illinois.edu This step establishes the new stereocenter at the C2 position with a high degree of control, leading to the desired (R)- or (S)-configuration. jk-sci.com For example, methylation of the imide derived from undec-10-enoic acid and (R)-4-isopropyloxazolidin-2-one yields the (R,R)-diastereomer with high purity. illinois.edu

The following table outlines a typical reaction sequence for this process:

| Step | Reactants | Product | Yield | Diastereomeric Ratio (dr) |

| Acylation | Undec-10-enoic acid, (R)-4-isopropyloxazolidin-2-one | (R)-4-isopropyl-3-(undec-10-enoyl)oxazolidin-2-one | 92% | N/A |

| Methylation | (R)-4-isopropyl-3-(undec-10-enoyl)oxazolidin-2-one, NaHMDS, MeI | (R)-4-isopropyl-3-((R)-2-methylundec-10-enoyl)oxazolidin-2-one | 82% | >98:2 |

The final step in this sequence is the removal of the chiral auxiliary to unveil the chiral primary alcohol. This is typically achieved through reductive cleavage. illinois.edujk-sci.com Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose. illinois.eduorganic-chemistry.orgrsc.org It reduces the amide carbonyl and cleaves the auxiliary, which can often be recovered and reused. illinois.edu This reaction yields the target chiral primary alcohol, such as (R)-2-methylundec-10-en-1-ol, in good yield and with high enantiomeric excess (ee). illinois.edumdpi.com Alternatively, other reducing agents like sodium borohydride (B1222165) (NaBH₄) can also be employed for this cleavage. organic-chemistry.orgacs.org

The reductive cleavage of the methylated imide is summarized below:

| Reactant | Reducing Agent | Product | Yield | Enantiomeric Excess (ee) |

| (R)-4-isopropyl-3-((R)-2-methylundec-10-enoyl)oxazolidin-2-one | LiAlH₄ | (R)-2-methylundec-10-en-1-ol | 88% | 99% |

| Imide (S,S)-5 | NaBH₄ | (S)-2-methylundec-10-en-1-ol | 86% | >98:2 |

Grignard Reagent Addition to Aldehyde Substrates

The addition of organometallic reagents to carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. ijnrd.org The Grignard reaction, in particular, provides a robust and versatile method for synthesizing alcohols. ijnrd.orgchem-station.com The synthesis of a secondary alcohol like this compound can be efficiently achieved by the nucleophilic addition of an isopropenyl Grignard reagent to an aldehyde substrate. libretexts.org

The general mechanism involves the nucleophilic carbon of the Grignard reagent attacking the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.comyoutube.com This step forms a new carbon-carbon bond and results in a tetravalent alkoxide intermediate. libretexts.orgmasterorganicchemistry.com A subsequent acidic workup protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.comyoutube.com For the synthesis of this compound, the reaction would involve isopropenylmagnesium bromide adding to nonanal. Reacting a Grignard reagent with an aldehyde is a classic method for producing secondary alcohols. libretexts.orgmasterorganicchemistry.com In some specific preparations, 2-bromopropene is used to react with nonanal in the presence of chromium(II) chloride to synthesize this compound. vulcanchem.com

The choice of substrates directly dictates the structure of the resulting alcohol, as illustrated in the following table.

| Grignard Reagent | Aldehyde Substrate | Resulting Alcohol Product |

|---|---|---|

| Isopropenylmagnesium Bromide | Nonanal | This compound |

| Vinylmagnesium Bromide | 2-Methyl-decanal | 3-Methylundec-1-en-4-ol |

| n-Octylmagnesium Bromide | Acrolein | Undec-1-en-3-ol |

While highly effective, the high reactivity of Grignard reagents can sometimes lead to side reactions. mmu.ac.uk However, for direct additions to aldehydes, it remains a primary and efficient synthetic route. organic-chemistry.org

Synthesis Utilizing Cyclic Intermediates

Chiral cyclopropanes are valuable three-carbon synthons in organic synthesis due to the strain energy in their ring structure, which facilitates diverse ring-opening reactions. rsc.org The use of cyclopropane (B1198618) intermediates offers a powerful strategy for the stereocontrolled synthesis of complex acyclic molecules, including chiral alcohols with methyl-branched skeletons. researchgate.netresearchgate.net Methodologies have been developed to rigorously control the enantio- and diastereoselective formation of the cyclopropane ring. thieme-connect.com

One approach involves the asymmetric cyclopropanation of allylic alcohols, where the existing hydroxyl group directs the stereochemical outcome of the reaction. nih.gov Subsequent acid-catalyzed or metal-mediated ring-opening of the resulting cyclopropyl (B3062369) alcohol can yield a branched chiral alcohol. researchgate.net The enantio- and diastereoselective synthesis of cyclopropyl alcohols can be achieved in one-pot procedures, generating multiple contiguous stereocenters with high control. nih.govorganic-chemistry.org These methods often employ tandem reactions where sequential transformations occur without isolating the intermediates, which maximizes yield and molecular complexity. nih.gov For instance, several chiral building blocks, such as (2R)-2-methylundec-10-en-1-ol, have been synthesized using cyclopropane intermediate products, demonstrating the utility of this approach for creating long-chain chiral alcohols. researchgate.netresearchgate.net

Terpenes, as a class of abundant, naturally occurring chiral molecules, are excellent starting materials for the synthesis of complex natural products. acs.org Terpenoids that contain a lactone (cyclic ester) moiety are of particular interest due to their significant biological activities. researchgate.net These terpene lactones can be synthesized from more common terpene precursors through oxidative cleavage and cyclization reactions, such as the Baeyer-Villiger oxidation, which converts a cyclic ketone into a lactone. rsc.org

These chiral lactones serve as versatile intermediates, or synthons, for the synthesis of other valuable molecules, including branched alcohols. The lactone can be subjected to a variety of transformations. For example, reductive opening of the lactone ring can yield a diol, which can then be selectively functionalized. Alternatively, reaction with organometallic reagents can open the lactone to form a keto-alcohol, which can be further modified. Research has demonstrated the synthesis of chiral lactones fused to a carane (B1198266) system, which were then tested for biological activity. researchgate.net The lipase-mediated resolution of terpene-derived alcohols and subsequent transformation into lactones is another established route to obtaining enantiopure building blocks for further synthesis. mdpi.com

Derivatization and Functionalization Strategies

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions because hydroxide (B78521) is a strong base. masterorganicchemistry.com To facilitate such reactions, the hydroxyl group must first be converted into a better leaving group. masterorganicchemistry.comntu.ac.uk A common and effective method for this activation is the conversion of the alcohol into a sulfonate ester, such as a p-toluenesulfonate, commonly known as a tosylate. masterorganicchemistry.comntu.ac.uk

This transformation is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. masterorganicchemistry.comrsc.orgnih.gov The base neutralizes the HCl byproduct that is formed during the reaction. masterorganicchemistry.com The tosylate group is an excellent leaving group because its conjugate acid, p-toluenesulfonic acid, is a strong acid, making the tosylate anion a stable, weak base. researchgate.net This activation is crucial for enabling subsequent carbon-carbon bond-forming reactions. researchgate.netorganic-chemistry.org The tosylation of chiral alcohols like (S)-2-methylundec-10-en-1-ol has been reported as a key step in the synthesis of insect pheromones, demonstrating its application for activating complex secondary alcohols for further functionalization. researchhub.commdpi.commdpi.com

| Alcohol Substrate | Reagents | Product | Purpose |

|---|---|---|---|

| (S)-2-Methylundec-10-en-1-ol | TsCl, Et3N, DMAP, CH2Cl2 | (S)-2-Methylundec-10-en-1-yl 4-methylbenzenesulfonate | Activation for coupling reaction. mdpi.com |

| Generic Primary Alcohol (R-CH2OH) | TsCl, Pyridine | R-CH2OTs | Conversion of -OH to a good leaving group. masterorganicchemistry.com |

| Substituted Benzyl Alcohol | TsCl, TEA, DMAP, CH2Cl2 | Substituted Benzyl Tosylate | Activation for nucleophilic substitution. nih.gov |

Once an alcohol has been activated, for instance as a tosylate, it becomes a suitable electrophile for cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium or nickel, are powerful tools for forming new carbon-carbon bonds. homkat.nlrsc.org A tosylate derived from a branched alcohol can be coupled with various organometallic reagents to extend the carbon skeleton.

A notable example is the coupling of a chiral tosylate with a Grignard reagent, catalyzed by lithium tetrachlorocuprate(II) (Li₂CuCl₄). researchhub.commdpi.com This type of reaction, a form of Kumada coupling, has been used to extend the carbon chain of tosylated (S)-2-methylundec-10-en-1-ol by coupling it with propylmagnesium bromide. researchhub.commdpi.com This specific transformation effectively extends the undecene chain to a tetradecene chain. researchhub.com Other methodologies include palladium-catalyzed dehydrative cross-coupling reactions that can directly link allylic alcohols with alkenes, though activation via tosylation is a more classical and widely applied strategy for substrates that are not easily activated. homkat.nlsci-hub.se Nickel-catalyzed reductive cross-coupling of alkyl tosylates and allyl alcohols also represents a modern approach to forge C-C bonds from two C-O electrophiles. nih.gov These coupling strategies provide essential tools for the modular construction of complex organic molecules from simpler, readily available precursors.

Hydroboration-Oxidation Reactions of Alkene Intermediates

Hydroboration-oxidation is a fundamental and powerful two-step reaction in organic synthesis used to convert alkenes into alcohols. utupub.firesearchgate.net The process is renowned for its high regioselectivity and stereospecificity. The first step, hydroboration, involves the addition of a borane (B79455) (BH₃) or a borane derivative across the carbon-carbon double bond of an alkene. unimi.it This is followed by an oxidation step, typically using hydrogen peroxide (H₂O₂) in a basic solution, which replaces the boron atom with a hydroxyl group. utupub.firesearchgate.net

A key characteristic of this reaction is its anti-Markovnikov regioselectivity, meaning the hydroxyl group attaches to the less substituted carbon of the original double bond. jocpr.compnas.org The reaction is also a stereospecific syn-addition, where the hydrogen and the hydroxyl group are added to the same face of the alkene, preserving the stereochemistry of the starting material. researchgate.netpnas.org This predictability is crucial for the synthesis of complex chiral molecules.

In the context of producing chiral analogs of this compound, hydroboration-oxidation is often applied to terminal alkene precursors. For instance, the synthesis of chiral (R)- and (S)-2-methylundec-10-en-1-ol, key building blocks for insect pheromones, utilizes this method. rsc.orgnih.gov In these syntheses, a terminal double bond is converted into a primary alcohol. While this specific product is an isomer of this compound, the methodology demonstrates the utility of hydroboration-oxidation in creating chiral methyl-branched alcohols from unsaturated precursors.

To enhance regioselectivity, especially in molecules containing multiple double bonds, sterically hindered boranes such as 9-borabicyclo[3.3.1]nonane (9-BBN) are often employed. pnas.orgrsc.org These bulkier reagents preferentially react with the less sterically hindered terminal double bond, which is a key strategy in the synthesis of complex natural products like artemisinin (B1665778) from intermediates such as amorpha-4,11-diene. rsc.org

| Chiral Alcohol Analog | Alkene Precursor | Key Reagents | Reported Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (R)-2-methylundec-10-en-1-ol | (R)-3-((R)-2-methylundec-10-enoyl)-4-phenyloxazolidin-2-one (precursor to the alcohol) | 1. NaBH₄, THF/H₂O 2. (Followed by other steps) | 88% (for the reduction step) | 99% ee | encyclopedia.pub |

| (S)-2-methylundec-10-en-1-ol | (S)-3-((S)-2-methylundec-10-enoyl)-4-phenyloxazolidin-2-one (precursor to the alcohol) | 1. NaBH₄, THF/H₂O 2. (Followed by other steps) | 82% (for the reduction step) | >98:2 er | rsc.org |

| trans-1-hydroxy-2-methylcyclopentane | 1-methylcyclopentene | 1. B₂H₆ 2. H₂O₂, NaOH | Predominant product | Diastereoselective | pnas.org |

| Artemisinin Alcohol Intermediate (5) | Amorpha-4,11-diene (4) | 1. 9-BBN (in flow) 2. H₂O₂, NaOH | Not specified in abstract | Selective for terminal alkene | rsc.org |

Catalytic Systems in Unsaturated Alcohol Formation

The selective synthesis of unsaturated alcohols is a significant challenge, as it often requires the reduction of a carbonyl group in the presence of a reactive carbon-carbon double bond. Catalytic systems are essential for achieving high selectivity and efficiency in these transformations. researchgate.net Both homogeneous and heterogeneous catalysts, typically based on transition metals, have been developed to facilitate these reactions under mild conditions. nih.gov

Biocatalysis has emerged as a powerful and environmentally friendly strategy for the synthesis of chiral compounds, including unsaturated alcohols. utupub.fimdpi.com Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and enantioselectivity, often obviating the need for complex protection-deprotection steps common in traditional chemical synthesis. mdpi.com

One of the most common enzymatic methods for producing enantiopure alcohols is the kinetic resolution of a racemic mixture. jocpr.com Lipases are frequently used for this purpose. oup.com In a typical lipase-catalyzed kinetic resolution, one enantiomer of a racemic alcohol is selectively acylated, producing an ester and leaving the unreacted, enantiomerically enriched alcohol behind. researchgate.netjocpr.com These two products can then be easily separated. This method has been successfully applied to the resolution of various unsaturated alcohols, including secondary allylic and propargylic alcohols. researchgate.netoup.com

Another powerful biocatalytic route is the asymmetric reduction of prochiral α,β-unsaturated ketones to form chiral allylic alcohols. researchgate.net This transformation is often carried out using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which can be found in a variety of microorganisms like Candida and Saccharomyces species. unimi.itnih.gov These enzymes, often requiring a cofactor like NADPH or NADH, deliver a hydride to one face of the carbonyl group with high stereoselectivity. nih.gov

To improve the efficiency of kinetic resolutions, which have a maximum theoretical yield of 50% for a single enantiomer, dynamic kinetic resolution (DKR) can be employed. researchgate.netencyclopedia.pub DKR combines the enzymatic resolution step with a compatible catalyst that facilitates the in-situ racemization of the slower-reacting alcohol enantiomer. This allows for the theoretical conversion of 100% of the starting racemate into a single desired enantiomeric product. encyclopedia.pub

| Enzymatic Strategy | Enzyme/Biocatalyst | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Kinetic Resolution (Hydrolysis) | Lipase Amano PS | 3-Propionyloxy-1-trimethylsilyl-1-octyne | (S)-Alcohol selectively formed | oup.com |

| Kinetic Resolution (Transesterification) | Lipase PS (from Pseudomonas sp.) | Racemic 2-ethylhex-5-en-1-ol | High enantiomeric ratio (E ≈ 750) | researchgate.net |

| Asymmetric Reduction | Ketoreductase (KRED1001) | Ketoester | (R)-Hydroxy ester (>99.5% ee) | nih.gov |

| Asymmetric Reduction | Candida chilensis | α,β-Unsaturated ketone | (R)-Allylic alcohol | mdpi.com |

| Dynamic Kinetic Reduction | Transition metal catalyst + Enzyme | α,β-Unsaturated cyclic ketone | High diastereo- and enantioselectivity | researchgate.net |

The pursuit of more active, selective, and sustainable catalysts for the synthesis of unsaturated alcohols is an ongoing area of research. Novel catalyst development focuses on improving reaction efficiency, reducing environmental impact, and enabling new synthetic pathways.

A significant advancement is the development of heterogeneous bimetallic catalysts. For example, an Iridium-Rhenium Oxide supported on silica (B1680970) (Ir–ReOx/SiO₂) has been shown to be a highly active and selective catalyst for the hydrogenation of unsaturated aldehydes to unsaturated alcohols. nih.gov This catalyst operates under mild conditions in water, and its heterogeneous nature allows for easy separation and recycling. Similarly, Ru-Sn/Al₂O₃ catalysts have been developed for the hydrogenation of fatty methyl esters to unsaturated fatty alcohols, offering a less toxic alternative to traditional chromium-based catalysts. researchgate.net

Organocatalysis, which uses small organic molecules as catalysts, represents a metal-free approach to asymmetric synthesis. pnas.org Chiral amines, such as proline and its derivatives, can catalyze reactions that form precursors to chiral alcohols with high enantioselectivity. pnas.org These organocatalytic methods are often incorporated into one-pot reaction sequences to build molecular complexity efficiently.

Other modern catalytic systems are also being explored. Chiral phase transfer catalysts, such as bifunctional ammonium (B1175870) salts, have been used in the asymmetric synthesis of complex heterocyclic structures. scispace.com Furthermore, sophisticated organometallic complexes, including those based on palladium, iridium, rhodium, and cobalt, are continuously being refined for various asymmetric transformations that can lead to chiral unsaturated alcohols or their precursors. oup.com These catalysts often employ chiral ligands to induce high levels of stereocontrol in reactions like allylic alkylation and hydrogenation. oup.com

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ir–ReOx/SiO₂ | Selective hydrogenation of unsaturated aldehydes | Heterogeneous, high activity in water, mild conditions | nih.gov |

| Ru-Sn/Al₂O₃ | Selective hydrogenation of methyl esters | Less toxic alternative to chromite catalysts | researchgate.net |

| Ruthenium complexes (e.g., RuCl₂(PPh₃)₄) | Homogeneous hydrogenation of unsaturated carbonyls | High selectivity for C=O reduction | oup.com |

| Chiral Amino-catalysts (Proline-based) | Asymmetric epoxidation / Wharton transposition | Metal-free, one-pot synthesis of chiral allylic alcohols | pnas.org |

| Chiral Cobalt(II) Complex | Asymmetric Diels–Alder | Kinetic resolution of dienes to form complex chiral structures | |

| Palladium(II) with COP-OAc Ligand | Asymmetric allylic esterification | Forms branched chiral allylic esters from prochiral alcohols |

Sophisticated Spectroscopic Characterization and Advanced Analytical Techniques of 2 Methylundec 1 En 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides insights into the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For 2-methylundec-1-en-3-ol (C₁₂H₂₄O), the spectrum would exhibit characteristic signals corresponding to its allylic alcohol and long alkyl chain structure.

Vinylic Protons (=CH₂): Two distinct signals for the geminal protons on C1, expected between δ 4.5-5.5 ppm. These would appear as singlets or narrow doublets.

Carbinol Proton (-CH(OH)-): A signal for the proton on C3, the carbon bearing the hydroxyl group. This signal would likely appear around δ 4.0-4.5 ppm and would be split by the neighboring protons on C4.

Allylic Methyl Protons (-C(CH₃)=): A singlet for the methyl group attached to C2, expected around δ 1.7-1.9 ppm. uwimona.edu.jm

Alkyl Chain Protons (-CH₂- and -CH₃): A complex series of multiplets for the long octyl chain (C4 to C11) would be observed in the upfield region (δ 0.8-1.6 ppm). The terminal methyl group (C11) would appear as a triplet around δ 0.9 ppm.

Hydroxyl Proton (-OH): A broad singlet whose chemical shift can vary widely (typically δ 0.5-6.0 ppm) depending on concentration, solvent, and temperature. uwimona.edu.jm

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-1 (vinylic) | ~5.2 | s |

| H-1' (vinylic) | ~5.0 | s |

| 2-CH₃ (allylic) | ~1.8 | s |

| H-3 (carbinol) | ~4.2 | t |

| H-4 (methylene) | ~1.5 | m |

| H-5 to H-10 (-CH₂-) | ~1.3 | m |

| H-11 (terminal CH₃) | ~0.9 | t |

| -OH | variable | br s |

This table is predictive and based on general chemical shift values. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.

Based on typical chemical shifts for alkenes, alcohols, and alkanes, the predicted ¹³C NMR spectrum would show: libretexts.orgdocbrown.info

Alkene Carbons (C=C): Signals for the sp²-hybridized carbons of the double bond. C2 (quaternary) would be downfield (~145-150 ppm) and C1 (methylene) would be slightly more upfield (~110-115 ppm).

Carbinol Carbon (-C-OH): The signal for C3, the carbon attached to the hydroxyl group, would appear in the range of δ 70-75 ppm.

Alkyl Carbons: The remaining sp³-hybridized carbons would have signals in the upfield region (δ 10-40 ppm). The allylic methyl carbon (2-CH₃) would be around 20-25 ppm, while the carbons of the octyl chain would give rise to a cluster of signals, with the terminal methyl (C11) being the most upfield at ~14 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (=CH₂) | ~112 |

| C-2 (>C=) | ~148 |

| C-3 (-CH(OH)-) | ~73 |

| C-4 (-CH₂-) | ~38 |

| C-5 to C-10 (-CH₂-) | 22-32 |

| C-11 (-CH₃) | ~14 |

| 2-CH₃ (allylic) | ~23 |

This table is predictive and based on general chemical shift values. Actual experimental values may vary.

Since this compound possesses a chiral center at C3, it can exist as two enantiomers, (R) and (S). Determining the enantiomeric excess (ee), or the purity of one enantiomer in a mixture, is critical. A widely used NMR-based method for this is Mosher ester analysis. mdpi.com

This technique involves reacting the chiral alcohol with an enantiomerically pure chiral derivatizing agent, such as (R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. mdpi.comresearchhub.com These diastereomers are no longer mirror images and will have distinct NMR spectra. By comparing the ¹H (or ¹⁹F) NMR spectra of the two diastereomeric esters, the signals corresponding to each can be distinguished and integrated. The ratio of the integrals of corresponding peaks directly correlates to the ratio of the enantiomers in the original alcohol sample, allowing for precise calculation of the enantiomeric excess. mdpi.com This method has been successfully applied to determine the enantiomeric purity of the closely related structural isomer, 2-methylundec-10-en-1-ol. researchhub.com

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures molecular mass with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a compound's elemental formula. The molecular formula for this compound is C₁₂H₂₄O.

The calculated exact mass for the protonated molecule, [M+H]⁺, is 185.1900. HRMS can distinguish this from other ions with the same nominal mass but different elemental compositions. For instance, HRMS analysis of the related isomer (R)-2-methylundec-10-en-1-ol found a mass of 185.1898 for the [M+H]⁺ ion, which is in excellent agreement with the calculated value of 185.1900 for C₁₂H₂₅O⁺. researchhub.com This level of accuracy provides unambiguous confirmation of the molecular formula.

Table 3: Calculated Exact Masses for this compound Adducts

| Ion Formula | Adduct | Calculated Exact Mass (m/z) |

| [C₁₂H₂₄O + H]⁺ | [M+H]⁺ | 185.1900 |

| [C₁₂H₂₄O + Na]⁺ | [M+Na]⁺ | 207.1719 |

| [C₁₂H₂₄O + K]⁺ | [M+K]⁺ | 223.1459 |

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before detecting them with a mass spectrometer. rsc.org It is an ideal method for analyzing volatile alcohols like this compound. thegoodscentscompany.com

In a typical GC-MS analysis, the compound would first be separated on a GC column, and its retention time would be recorded. Upon entering the mass spectrometer, it would be ionized (commonly by electron ionization, EI), causing it to fragment in a predictable manner. The resulting mass spectrum is a fingerprint of the molecule. For this compound, characteristic fragmentation pathways would include:

Dehydration: Loss of a water molecule (18 Da) from the molecular ion.

Alpha-Cleavage: Fission of the C-C bond adjacent to the oxygen atom (the C3-C4 bond), which is a common fragmentation for alcohols.

Fragmentation of the Alkyl Chain: A series of losses of alkyl fragments from the octyl side chain, leading to a characteristic pattern of ions separated by 14 Da (-CH₂-).

Analysis of these fragmentation patterns allows for the structural confirmation of the analyte. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In this compound, the IR spectrum reveals characteristic absorption bands corresponding to its key structural features: the hydroxyl group (-OH), the carbon-carbon double bond (C=C), and various carbon-hydrogen bonds (C-H).

The most prominent feature in the IR spectrum of an alcohol is the O-H stretching vibration, which typically appears as a broad and strong band in the region of 3650-3400 cm⁻¹. libretexts.org This broadening is a result of intermolecular hydrogen bonding between alcohol molecules. libretexts.org The C-O stretching vibration provides further evidence for the alcohol functional group, with a characteristic absorption in the range of 1260-1000 cm⁻¹.

The presence of the alkene moiety is confirmed by the C=C stretching vibration, which is expected in the 1680-1640 cm⁻¹ region. libretexts.org Additionally, the vinylic C-H stretching vibrations are observed above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹. libretexts.org The C-H bonds of the aliphatic chain and the methyl group exhibit stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (Hydrogen-bonded) | 3650 - 3400 | Strong, Broad |

| Alcohol | C-O Stretch | 1260 - 1000 | Medium to Strong |

| Alkene (C=C) | C=C Stretch | 1680 - 1640 | Medium |

| Vinylic C-H | =C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 | Medium to Strong |

Chiroptical Methods

Specific Rotation Measurements for Chiral Purity Assessment

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, making it an optically active compound. Specific rotation ([α]) is a physical property used to quantify the extent to which a chiral compound rotates the plane of polarized light. wikipedia.org The measurement is dependent on temperature, the wavelength of light used (commonly the sodium D-line at 589 nm), concentration, and the solvent. wikipedia.organton-paar.com

The enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, can be determined by comparing the observed specific rotation of a sample to the specific rotation of the pure enantiomer. wikipedia.orgwikipedia.org A racemic mixture, containing equal amounts of both enantiomers, is optically inactive and has a specific rotation of 0°. orgosolver.com

Table 2: Example Specific Rotation Data for a Structurally Related Chiral Alcohol

| Compound | Specific Rotation [α]D (Temperature) | Concentration (c) | Solvent | Reference |

|---|---|---|---|---|

| (R)-2-methylundec-10-en-1-ol | +8.162 (22 °C) | 1.81 g/100mL | CHCl₃ | mdpi.com |

| (R)-2-methylundec-10-en-1-ol | +12.3 (not specified) | 1.17 g/100mL | CHCl₃ | researchgate.netresearchhub.com |

| (S)-2-methylundec-10-en-1-ol | -7.156 (22 °C) | 2.18 g/100mL | CHCl₃ | mdpi.com |

Circular Dichroism (CD) Spectroscopy (Implicit for chiral characterization)

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. wikipedia.org This technique is particularly useful for studying the stereochemical features of molecules, including the determination of absolute configuration and the analysis of conformational changes. wikipedia.org For chiral molecules like this compound, CD spectroscopy can provide detailed structural information that is complementary to specific rotation measurements. The application of CD spectroscopy is implicit in the comprehensive characterization of such chiral compounds, often used in conjunction with other analytical methods to provide a complete picture of their stereochemistry. uma.es

Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of this compound. It is used to determine the chemical purity of the compound and, crucially, to separate and quantify its enantiomers to determine the enantiomeric excess.

For the separation of enantiomers, chiral stationary phases (CSPs) are employed. researchgate.net Polysaccharide-based CSPs, such as those found in Chiralcel columns (e.g., OD-H, AD-H), are widely used for the resolution of racemic alcohols and their derivatives. nih.govresearchgate.net The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol, is optimized to achieve baseline separation of the enantiomers. koreascience.krclockss.org Detection is commonly performed using a UV detector. clockss.org The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. rsc.org

Table 3: Typical HPLC Conditions for Chiral Separation of Secondary Alcohols

| Parameter | Description |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H, Chiralcel AD-H) nih.govresearchgate.net |

| Mobile Phase | n-Hexane/Isopropanol (e.g., 97:3, 80:20 v/v) researchgate.netkoreascience.kr |

| Flow Rate | 0.5 - 1.0 mL/min researchgate.netkoreascience.kr |

| Detection | UV (e.g., 220 nm, 257 nm) koreascience.krclockss.org |

Column Chromatography Techniques for Purification

Column chromatography is a fundamental purification technique used in the synthesis of this compound to isolate it from reaction byproducts and unreacted starting materials. researchgate.netrsc.org Silica (B1680970) gel is the most commonly used stationary phase for the purification of moderately polar compounds like secondary alcohols. rsc.orgscirp.org

The separation is achieved by passing a solution of the crude product through a column packed with silica gel. A solvent system, referred to as the eluent, is chosen to provide differential partitioning of the components in the mixture. For the purification of secondary alcohols, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is typically employed. mdpi.comresearchgate.netrsc.org By gradually increasing the polarity of the eluent, the desired compound can be selectively eluted from the column, resulting in a purified sample. The progress of the separation is often monitored by thin-layer chromatography (TLC). rsc.org

Table 4: Common Column Chromatography Parameters for the Purification of Secondary Alcohols

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel (e.g., mesh size 60-120) rsc.org |

| Eluent (Mobile Phase) | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixtures (e.g., 99:1, 10:1, 5:1) mdpi.comrsc.org |

| Monitoring | Thin-Layer Chromatography (TLC) rsc.org |

Theoretical and Computational Chemistry Studies on 2 Methylundec 1 En 3 Ol

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule, such as its three-dimensional structure, stability, and electronic characteristics. For a molecule like 2-Methylundec-1-en-3-ol, these calculations would typically begin with determining the most stable conformations.

A relevant case study is the conformational analysis of 3-buten-2-ol, which was investigated using the B3LYP/6-31G** level of theory. acs.org This study identified nine potential energy minima based on the torsion angles around the O-C and C-C single bonds. The four most stable conformers were found to be present in the gas phase at room temperature. acs.org The relative energies and populations of these conformers are dictated by a balance of hyperconjugative and steric effects. A key finding was the presence of an intramolecular OH/π interaction, where the hydroxyl group points towards the carbon-carbon double bond, indicating an attractive force that contributes to conformational stability. acs.org

For this compound, a similar computational approach would be employed, though the number of potential conformers would be significantly larger due to the long undecyl chain. The calculations would reveal optimized bond lengths, bond angles, and dihedral angles. Furthermore, electronic properties such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the electrostatic potential map could be determined. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

| Conformer | Relative Energy (kcal/mol) | Abundance (%) |

|---|---|---|

| (+ac, −sc) | 0.00 | 58 |

| (sp, −sc) / (sp, +sc) | 0.59 | 32 |

| (−ac, +sc) | 1.18 | 10 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations provide a static picture of a molecule's conformations, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational landscape and flexibility of a molecule.

For a long-chain alcohol like this compound, MD simulations would be particularly valuable for exploring the vast conformational space of its alkyl chain. By simulating the molecule in a solvent, such as water or an organic solvent, one can observe how the molecule folds and flexes, and the timescales of transitions between different conformational states. These simulations can reveal the most populated conformations in a given environment and the energy barriers between them. The information from MD simulations can be used to calculate thermodynamic properties and to understand how the molecule's shape influences its interactions with other molecules.

General applications of MD in polymer tribology show its utility in understanding the distribution and conformation of polymer chains at interfaces, which is analogous to how the undecyl chain of this compound might behave at a surface or in a complex biological environment. mdpi.com

Kinetic Studies of Gas-Phase Reactions (e.g., Ozonolysis)

The gas-phase reactions of unsaturated alcohols are of significant interest, particularly in atmospheric chemistry. Ozonolysis, the reaction with ozone (O3), is a key degradation pathway for alkenes in the atmosphere. Kinetic studies, both experimental and computational, are used to determine the rate at which these reactions occur.

While no specific data exists for this compound, studies on a series of methyl-butenols provide valuable insights into how structure affects reactivity. The gas-phase reaction rate coefficients of five methyl-butenols with ozone were determined experimentally at 298 K. nih.govresearchgate.netacs.org The results show that the rate of ozonolysis is highly dependent on the substitution pattern around the double bond. For instance, the rate coefficient for 3-methyl-2-buten-1-ol (B147165) is significantly higher than that for 2-methyl-3-buten-2-ol (B93329). nih.govresearchgate.net This is because substituents on the double bond influence its electron density and steric accessibility.

These experimental findings can be complemented by theoretical calculations of the reaction barriers, which help to elucidate the reaction mechanism. For this compound, the reaction would proceed via the Criegee mechanism, involving the formation of a primary ozonide followed by its decomposition into a carbonyl compound and a Criegee intermediate. researchgate.net The long alkyl chain is not expected to significantly alter the electronic properties of the double bond, so the reaction rate would likely be similar to that of a smaller analogue with the same substitution pattern at the double bond.

| Compound | Rate Coefficient (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| 3-methyl-2-buten-1-ol | (311 ± 20) × 10⁻¹⁸ |

| 3-methyl-3-buten-2-ol | (62.9 ± 6.8) × 10⁻¹⁸ |

| 2-methyl-3-buten-2-ol | (9.55 ± 1.04) × 10⁻¹⁸ |

| 3-methyl-3-buten-1-ol | (7.29 ± 0.46) × 10⁻¹⁸ |

| 2-methyl-3-buten-1-ol | (4.25 ± 0.29) × 10⁻¹⁸ |

Mechanistic Investigations of Chemical Reactions and Biosynthesis Pathways

Computational chemistry is a powerful tool for investigating the detailed mechanisms of chemical reactions and biosynthetic pathways. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, and determine the most favorable reaction pathways.

For the ozonolysis of methylbutenol, a mechanistic study revealed that the initial reaction leads to the formation of a primary ozonide with reaction barriers in the range of 10–28 kJ mol⁻¹. researchgate.net The subsequent fragmentation of the ozonide can lead to different products, and the calculations showed a preference for the formation of 2-hydroxy-2-methyl-propanal and formaldehyde-oxide. researchgate.net

In the context of biosynthesis, a study on the non-enzymatic formation of 2-methyl-3-buten-2-ol from dimethylallyl pyrophosphate (DMADP) utilized molecular dynamics simulations to propose a reaction mechanism. nih.gov The simulations suggested that the reaction is initiated by the deprotonation of a hydrogen on the allyl terminal carbon, leading to the formation of carbocation and allyl anion intermediates. Subsequent hydroxyl addition results in the formation of 2-methyl-3-buten-2-ol. nih.gov This demonstrates how computational methods can be used to understand the formation of such compounds in biological systems. A similar approach could be applied to investigate the biosynthesis of this compound.

Computational Modeling of Biological Receptor Interactions (e.g., Pheromone Receptors)

Many unsaturated alcohols function as pheromones, mediating communication between organisms by binding to specific receptor proteins. Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, are widely used to study these interactions. nih.govherts.ac.uk

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For a molecule like this compound, docking studies would involve placing the molecule into the binding site of a target pheromone receptor. The calculations would identify the most likely binding pose and estimate the binding affinity. This can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the recognition and binding of the pheromone.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By analyzing a set of molecules with known pheromonal activity, a QSAR model could be developed to predict the activity of new, untested compounds like this compound. These computational approaches are invaluable in the design of new active compounds and in understanding the molecular basis of olfaction. herts.ac.uk

Future Research Trajectories and Interdisciplinary Applications

Development of Novel Enantioselective Synthetic Routes

The synthesis of single enantiomers of chiral molecules like 2-methylundec-1-en-3-ol is crucial, as different enantiomers can exhibit distinct biological activities. Future research will likely focus on developing efficient and highly selective methods for its asymmetric synthesis.

Modern synthetic strategies for chiral allylic alcohols often employ transition-metal catalysis or organocatalysis. researchgate.netpnas.org Potential approaches for this compound could include:

Asymmetric Hydrogenation and Transfer Hydrogenation: Dynamic kinetic resolution (DKR) coupled with asymmetric hydrogenation of a corresponding racemic β,γ-unsaturated ketone could provide access to the desired enantiomerically pure alcohol. researchgate.net

Catalytic Allylation and Vinylation: The enantioselective addition of a vinyl organometallic reagent to 2-methylundecanal, or the addition of an octyl organometallic reagent to acrolein followed by enantioselective allylic substitution, are plausible routes. acs.org Palladium-catalyzed allylic substitution reactions are particularly versatile for forming various carbon-carbon and carbon-heteroatom bonds. acs.org

Organocatalytic Approaches: The use of small organic molecules as catalysts offers a metal-free alternative. For instance, a one-pot sequence involving the organocatalytic functionalization of an enone precursor could be developed. pnas.org

Table 1: Comparison of Potential Enantioselective Synthetic Methods for Chiral Allylic Alcohols

| Method | Catalyst Type | Key Features | Potential for this compound |

|---|---|---|---|

| Asymmetric Hydrogenation (via DKR) | Transition Metal (e.g., Iridium, Ruthenium) | High efficiency, broad substrate scope, excellent enantioselectivity. researchgate.net | Applicable to a ketone precursor, offering high stereocontrol. |

| Catalytic Allylic Substitution | Transition Metal (e.g., Palladium) | Mild reaction conditions, high functional group tolerance. acs.org | Versatile for late-stage functionalization of an allylic precursor. |

| Organocatalysis | Chiral Organic Molecules | Metal-free, environmentally benign, can be used in one-pot sequences. pnas.org | A sustainable approach starting from simple, readily available materials. |

Exploration of Biological Roles Beyond Pheromone Activity

Long-chain unsaturated alcohols are known to function as pheromones in various insect species. frontiersin.org While this is a probable role for this compound, future research should explore other potential biological activities. The structural characteristics of long-chain alcohols suggest they may interact with cell membranes and exhibit other bioactivities.

Studies on other long-chain fatty alcohols have demonstrated that their antibacterial activity and mode of action can be dependent on the length of their aliphatic carbon chain. nih.gov For example, 1-dodecanol (a C12 saturated alcohol) has shown significant antibacterial activity against Staphylococcus aureus. nih.gov Research could therefore investigate the potential antimicrobial properties of this compound against various pathogens. Furthermore, the toxicity and membrane-disrupting effects of aliphatic alcohols are often correlated with their hydrophobicity, a property dictated by chain length. oup.com

Future research directions could include:

Screening for antibacterial and antifungal activity.

Investigating effects on cell membrane integrity and fluidity. oup.com

Exploring its role as an allelochemical, a substance that mediates interspecific interactions. mdpi.comsuterra.com

Advanced Spectroscopic Methods for In-Situ Analysis

Understanding the formation and interactions of this compound in real-time is key to optimizing its synthesis and elucidating its biological function. Advanced in-situ spectroscopic techniques allow for the monitoring of reactions as they occur, without the need for sample extraction. spectroscopyonline.comwikipedia.org

For synthetic applications, techniques like in-situ Fourier-transform infrared (FTIR) spectroscopy can be used to monitor the concentration of reactants, intermediates, and products in real-time, providing valuable kinetic data. youtube.com This is particularly useful for optimizing reaction conditions such as temperature, pressure, and catalyst loading. wikipedia.orgyoutube.com

In biological contexts, methods such as nuclear magnetic resonance (NMR) spectroscopy and Raman spectroscopy could be employed to study the interaction of this compound with model cell membranes or specific proteins in situ.

Table 2: Advanced Spectroscopic Techniques for In-Situ Analysis

| Technique | Application Area | Information Gained | Reference |

|---|---|---|---|

| In-Situ FTIR | Chemical Synthesis | Real-time concentration profiles of reactants and products, reaction kinetics, catalyst behavior. | youtube.com |

| Operando Raman Spectroscopy | Catalysis, Biological Systems | Structural information, catalyst state, molecular interactions under working conditions. | wikipedia.org |

| In-Situ NMR | Chemical Synthesis, Biochemistry | Identification of transient intermediates, structural elucidation, binding interactions. | wikipedia.org |

Application of Computational Chemistry for De Novo Design and Pathway Prediction

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. nih.govacs.org For a molecule like this compound, these methods can be used to predict its properties and design synthetic pathways before extensive lab work is undertaken.

Quantum chemical calculations can be used to:

Predict Reaction Pathways: By calculating the energies of transition states and intermediates, researchers can predict the most feasible synthetic routes and anticipate potential side products. nih.govchemrxiv.org

Design Novel Catalysts: Computational screening can help identify optimal catalysts and ligands for enantioselective syntheses, reducing the need for empirical trial-and-error experimentation. nih.gov

Elucidate Mechanisms: The detailed mechanism of how the molecule interacts with biological targets, such as receptors or enzymes, can be modeled to understand its biological function.

Machine learning models, trained on large datasets of known reactions, can predict the outcomes of proposed synthetic steps for this compound, including yield and stereoselectivity. nih.govacs.orgfrontiersin.org

Interdisciplinary Collaborations in Chemical Ecology and Sustainable Agriculture

Given the likelihood that this compound functions as a semiochemical (a chemical signal), its study is inherently interdisciplinary. mdpi.comsyntechresearch.com Collaborations between organic chemists, biologists, ecologists, and agricultural scientists will be essential to fully explore its potential.

In the context of sustainable agriculture, if this compound is identified as an insect pheromone, it could be used in integrated pest management (IPM) programs. syntechresearch.comjustagriculture.in Such programs utilize semiochemicals for:

Population Monitoring: Traps baited with the synthetic compound can monitor pest population levels. syntechresearch.com

Mating Disruption: Dispersing the compound in a field can confuse insects and prevent them from finding mates, thereby reducing their population without conventional pesticides. suterra.com

Push-Pull Strategies: The compound could be used as an attractant ("pull") to lure pests into traps, while a repellent is used to drive them away from the crop ("push"). justagriculture.in

The development of such strategies requires a deep understanding of the pest's biology and behavior, the chemical ecology of the system, and the development of efficient synthetic routes for the semiochemical, highlighting the need for collaborative research. justagriculture.innih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.